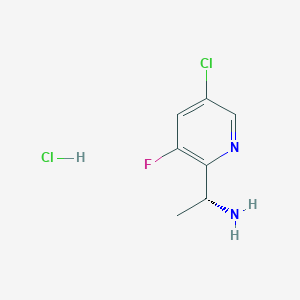
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid is a chemical compound with the molecular formula C8H7ClFNO4 It is a derivative of picolinic acid, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid typically involves multi-step organic reactions. One common method includes the halogenation of 3,4-dimethoxypyridine followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific reagents such as chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.
化学反应分析
Types of Reactions
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogens.
科学研究应用
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-3,4-dimethoxypicolinic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Fluoro-3,4-dimethoxypicolinic acid:
3,4-Dimethoxypicolinic acid: Lacks both halogen atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, binding affinity, and specificity in various applications, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
2007917-11-3 |
|---|---|
分子式 |
C8H7ClFNO4 |
分子量 |
235.59 g/mol |
IUPAC 名称 |
5-chloro-6-fluoro-3,4-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClFNO4/c1-14-5-3(9)7(10)11-4(8(12)13)6(5)15-2/h1-2H3,(H,12,13) |
InChI 键 |
LVTLXXFRDXQMGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC(=C1Cl)F)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
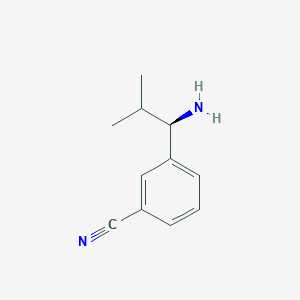

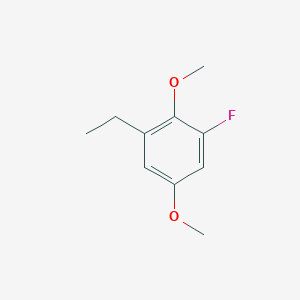
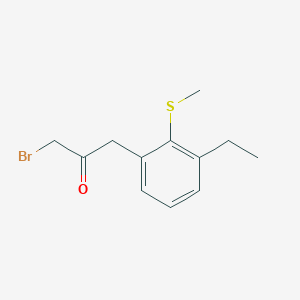
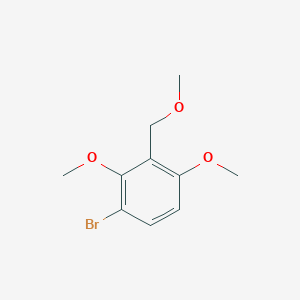
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
